4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Description

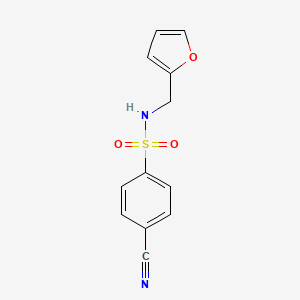

Chemical Structure and Properties 4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS: 603999-00-4) is a sulfonamide derivative characterized by a benzene ring substituted with a cyano group at the para position and a sulfonamide group at the ortho position. The sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl moiety. Its molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 266.32 g/mol. The SMILES notation C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N highlights the furan ring and sulfonamide linkage.

The compound is marketed as a building block for medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCZCNCAKWYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: 4-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide has shown promise as a potential antimicrobial and anticancer agent :

- Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth. For instance, it has demonstrated effectiveness against various strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

- Cytotoxicity Studies : In vitro studies show that the compound exhibits a favorable therapeutic index with minimal cytotoxic effects on mammalian cell lines at effective concentrations against bacteria. For example, IC₅₀ values greater than 100 µM were observed in HeLa, HepG2, and MCF-7 cell lines .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | >100 |

| HepG2 | >100 |

| MCF-7 | >100 |

Biological Research

The compound is utilized in studies involving enzyme interactions and protein binding due to its unique structure. It serves as a probe to study specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites .

Materials Science

In materials science, this compound is explored for its potential in synthesizing advanced materials with specific electronic or optical properties. Its structural versatility allows for modifications that can enhance these properties .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In studies involving breast cancer cells (MCF-7), it was found to induce apoptosis and disrupt the cell cycle at the S phase:

- IC₅₀ Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

The mechanism of action appears to involve DNA damage induction and inhibition of cyclin-dependent kinase activity, which are crucial for cell cycle regulation .

In Vivo Studies

In vivo studies using animal models have demonstrated that treatment with this compound can significantly reduce infection rates and enhance survival in subjects infected with resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The treatment resulted in a notable increase in survival rates by approximately 40% over a two-week observation period .

Mechanism of Action

The mechanism of action of 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Key Observations :

Variations in N-Substituents

Key Observations :

- Allyl Groups : Allyl-substituted sulfonamides (e.g., 4a) are synthesized under mild conditions and used in catalysis, contrasting with the furanmethyl group’s role in drug design.

- Bulkier Substituents: Compounds like 4-cyano-N-(3-ethynylphenyl) derivatives prioritize steric effects for selective binding.

Functionalized Heterocyclic Sulfonamides

Key Observations :

- Heterocyclic Cores: Imidazole and quinoline derivatives leverage ring electronegativity for target-specific interactions, unlike the simpler benzene core of the title compound.

- Complexity vs. Simplicity : The title compound’s minimal structure offers synthetic versatility, while complex analogs (e.g., PNU 103017) may exhibit higher potency but require multistep synthesis.

Biological Activity

4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a cyano group and a furan ring. These components contribute to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular weight is approximately 258.28 g/mol. The presence of the cyano group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, impacting the function of various enzymes involved in metabolic pathways.

- Receptor Modulation : It may also act as an antagonist or modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Klebsiella pneumoniae | Inhibition observed |

The Minimum Inhibitory Concentration (MIC) values suggest that this compound has potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promising results in anticancer assays. Its structure allows for interactions that may inhibit cancer cell proliferation. For instance, studies have reported:

- IC50 Values : The IC50 values for various cancer cell lines indicate significant cytotoxicity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 12.8 |

| HeLa (cervical cancer) | 19.5 |

These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the furan ring and sulfonamide group can enhance biological activity. Key observations include:

- Cyano Group : Enhances lipophilicity and may improve receptor binding affinity.

- Furan Ring : Contributes to the overall stability and reactivity of the compound.

- Sulfonamide Moiety : Essential for antimicrobial and anticancer activities.

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

- Antimicrobial Efficacy : A study evaluated a series of sulfonamides with varying substitutions on the furan ring, demonstrating that specific modifications significantly increased antimicrobial potency against resistant strains.

- Antitumor Activity : Another investigation focused on derivatives of benzene sulfonamides, revealing that compounds similar to this compound exhibited selective inhibition of tumor growth in vivo models without notable toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.